molecular formula C7H3BrClNO3 B6276812 2-bromo-4-chloro-5-nitrobenzaldehyde CAS No. 2090539-04-9

2-bromo-4-chloro-5-nitrobenzaldehyde

Cat. No.: B6276812
CAS No.: 2090539-04-9
M. Wt: 264.5
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Description

2-Bromo-4-chloro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrClNO3. It is a yellow crystalline solid commonly used in various fields such as medical research, environmental research, and industrial research. This compound is notable for its unique combination of bromine, chlorine, and nitro functional groups attached to a benzaldehyde core, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-bromo-4-chloro-5-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 4-chloro-2-nitrobenzaldehyde under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure selective bromination at the desired position on the aromatic ring. Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-Bromo-4-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

2-Bromo-4-chloro-5-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Antibacterial Agents: The compound has been reported to exhibit antibacterial activity, making it a potential candidate for the development of new antibacterial agents.

    Material Science: It is used in the preparation of functional materials, such as dyes and pigments, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-5-nitrobenzaldehyde largely depends on the specific chemical reactions it undergoes. For instance, in antibacterial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to bacterial cell death. The exact molecular targets and pathways involved can vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

2-Bromo-4-chloro-5-nitrobenzaldehyde can be compared with other similar compounds such as:

    2-Bromo-5-chlorobenzaldehyde: This compound lacks the nitro group, which significantly alters its reactivity and applications.

    2-Chloro-5-nitrobenzaldehyde:

    4-Bromo-2-nitrobenzaldehyde: This compound lacks the chlorine atom, resulting in different reactivity patterns and applications.

The presence of all three functional groups (bromo, chloro, and nitro) in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

CAS No.

2090539-04-9

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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